molecular formula C38H33Cl3NP2Re B1610992 (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) CAS No. 34387-57-0

(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III)

Cat. No.: B1610992
CAS No.: 34387-57-0
M. Wt: 858.2 g/mol
InChI Key: SEHZOVVCPGBXNW-UHFFFAOYSA-K
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Description

(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) is a coordination compound with the molecular formula [(C₆H₅)₃P]₂Re(CH₃CN)Cl₃. It is a rhenium-based complex that features acetonitrile and triphenylphosphine ligands. This compound is known for its applications in catalysis and as a reactant in the synthesis of various rhenium complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) typically involves the reaction of rhenium trichloride with triphenylphosphine and acetonitrile. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

ReCl3+2PPh3+CH3CN[(C6H5)3P]2Re(CH3CN)Cl3\text{ReCl}_3 + 2\text{PPh}_3 + \text{CH}_3\text{CN} \rightarrow [(\text{C}_6\text{H}_5)_3\text{P}]_2\text{Re}(\text{CH}_3\text{CN})\text{Cl}_3 ReCl3​+2PPh3​+CH3​CN→[(C6​H5​)3​P]2​Re(CH3​CN)Cl3​

The reaction mixture is typically heated to facilitate the formation of the desired complex. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

While specific industrial production methods for (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes the use of larger reaction vessels, more efficient purification techniques, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) include:

Major Products

The major products formed from reactions involving (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) is unique due to its specific combination of ligands, which confer distinct reactivity and stability properties. The presence of both triphenylphosphine and acetonitrile ligands allows for versatile coordination chemistry and catalytic applications .

Properties

IUPAC Name

acetonitrile;trichlororhenium;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.C2H3N.3ClH.Re/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;;/h2*1-15H;1H3;3*1H;/q;;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHZOVVCPGBXNW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Re](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33Cl3NP2Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578819
Record name acetonitrile;trichlororhenium;triphenylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34387-57-0
Record name acetonitrile;trichlororhenium;triphenylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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